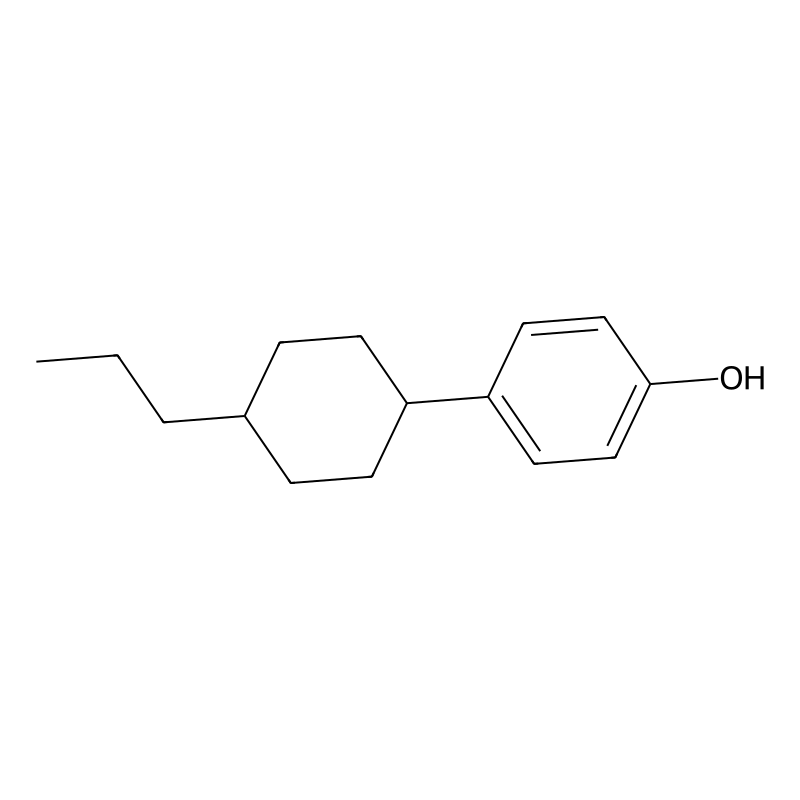4-(trans-4-Propylcyclohexyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Endocrine Disruptor Research
The presence of a phenolic group suggests 4-(trans-4-Propylcyclohexyl)phenol might have endocrine disrupting properties. Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal system. Many phenols have been found to exhibit EDC activity . Research in this field might explore if 4-(trans-4-Propylcyclohexyl)phenol disrupts specific hormonal pathways.
Material Science Research
The hydrophobic cyclohexyl ring and the hydrophilic phenolic hydroxyl group in the molecule suggest potential amphiphilic properties. Amphiphilic molecules have both water-loving and water-hating regions, making them useful in various material science applications such as surfactants, emulsifiers, or components in self-assembling materials . Research might explore 4-(trans-4-Propylcyclohexyl)phenol's potential use in these areas.
4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It features a phenolic structure with a propylcyclohexyl group attached at the para position. This compound is characterized by its unique arrangement, which influences its physical and chemical properties, making it valuable in various applications, particularly in the field of liquid crystals and polymer chemistry .
- Hydrogenation: 4-(trans-4-Propylcyclohexyl)phenol can be selectively hydrogenated to yield 4-(4-propylcyclohexyl)cyclohexanone. This reaction is typically catalyzed by palladium on carbon treated with sodium salt, highlighting its potential in synthetic organic chemistry .
- Polymerization: It can participate in polymerization reactions, forming copolymers that exhibit specific thermal and mechanical properties. For instance, its incorporation into polystyrene derivatives can significantly alter the glass transition temperature depending on the structure of the alkyl side groups .
Several methods have been developed for synthesizing 4-(trans-4-Propylcyclohexyl)phenol:
- Direct Alkylation: This method involves the alkylation of phenol with trans-4-propylcyclohexanol under acidic conditions.
- Selective Hydrogenation: As mentioned earlier, this process involves hydrogenating substituted phenols to obtain the desired compound.
- Polymerization Techniques: The compound can also be synthesized as part of larger polymer chains through free radical polymerization techniques, which allow for the incorporation of various functional groups .
4-(trans-4-Propylcyclohexyl)phenol finds applications in:
- Liquid Crystals: It is used in the formulation of liquid crystal displays due to its ability to stabilize liquid crystal phases.
- Polymer Chemistry: The compound enhances the properties of polymers, making them suitable for various industrial applications.
- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules .
Interaction studies involving 4-(trans-4-Propylcyclohexyl)phenol focus on its behavior when mixed with other compounds or materials. These studies are crucial for understanding its compatibility and performance in applications such as liquid crystal displays and polymer formulations. The interactions may influence thermal stability and optical properties, which are critical for device performance .
Several compounds share structural similarities with 4-(trans-4-Propylcyclohexyl)phenol. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(trans-4-Ethylcyclohexyl)phenol | Ethyl group instead of propyl | Exhibits different thermal properties |
| 4-(trans-4-Isopropylcyclohexyl)phenol | Isopropyl group | Potentially different solubility characteristics |
| 4-(trans-4-Methylcyclohexyl)phenol | Methyl group | Smaller size may affect packing density |
These compounds differ primarily in their alkyl substituents, which influence their physical properties such as boiling point, melting point, and solubility. The unique arrangement of the propyl group in 4-(trans-4-Propylcyclohexyl)phenol contributes to its specific applications in liquid crystal technology and polymer science .
XLogP3
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.








